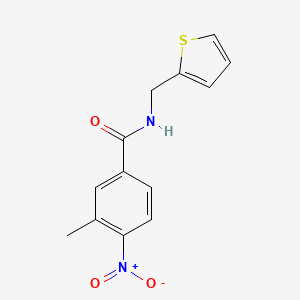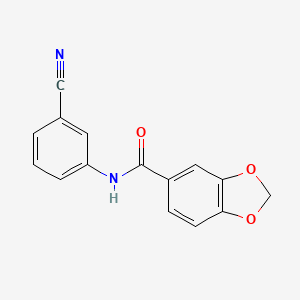![molecular formula C20H27ClN2O B5698879 2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, commonly known as CPT or CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the early 1990s by Pfizer as part of a research program aimed at developing new pain medications. However, its psychoactive properties were soon discovered, and it became a popular recreational drug. Despite its illegality, CPT is still widely used and has been associated with a range of adverse health effects.
Mecanismo De Acción
CPT acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor leads to a range of physiological effects, including the modulation of pain, appetite, mood, and memory. CPT has also been shown to have some affinity for the CB2 receptor, which is primarily found in the immune system.
Biochemical and Physiological Effects:
CPT has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune response. It also has analgesic properties, which have been attributed to its ability to modulate pain perception. Additionally, CPT has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the CB1 receptor and its associated physiological effects. However, CPT has several limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. Additionally, CPT has a high affinity for the CB1 receptor, which can make it difficult to distinguish its effects from those of endogenous cannabinoids.
Direcciones Futuras
There are several future directions for research on CPT. One area of interest is its potential as a therapeutic agent for various neurological disorders, including multiple sclerosis and epilepsy. Additionally, CPT may have potential as an anti-cancer agent, and further research is needed to explore this possibility. Finally, more research is needed to understand the long-term effects of CPT and its potential for abuse.
Métodos De Síntesis
The synthesis of CPT involves the reaction of 2-chlorobenzonitrile with 2,2-dimethyl-1,3-propanediol in the presence of sodium hydride and a palladium catalyst. The resulting product is then treated with sodium methoxide to form the final compound. The process is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
CPT has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been investigated as a potential treatment for various neurological disorders, including multiple sclerosis, Parkinson's disease, and epilepsy. Additionally, CPT has been studied for its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c1-13(2)19-9-22-11-20(14(3)4,18(19)24)12-23(10-19)17(22)15-7-5-6-8-16(15)21/h5-8,13-14,17H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYHMQIRHHBBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)

![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)